Fmoc-3-nitro-D-phenylalanine Fmoc-3-nitro-D-phenylalanine Fmoc-d-3-nitrophenylalanine

Brand Name: Vulcanchem
CAS No.: 478183-71-0
VCID: VC21540203
InChI: InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
Molecular Formula: C24H20N2O6
Molecular Weight: 432.4 g/mol

Fmoc-3-nitro-D-phenylalanine

CAS No.: 478183-71-0

VCID: VC21540203

Molecular Formula: C24H20N2O6

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-3-nitro-D-phenylalanine - 478183-71-0

Description

Fmoc-3-nitro-D-phenylalanine is a synthetic, non-proteinogenic amino acid derivative that plays a crucial role in peptide synthesis and various scientific research fields. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a nitro group at the ortho position of the phenyl ring. This compound is primarily used in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protective group that can be easily removed under mild basic conditions .

Applications

Fmoc-3-nitro-D-phenylalanine is widely utilized in several research areas:

  • Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences with high purity .

  • Drug Development: Its unique structure makes it valuable in the design of novel therapeutic agents, enhancing drug efficacy and selectivity by targeting specific biological pathways .

  • Bioconjugation: The compound is used in bioconjugation processes to link peptides to other biomolecules, facilitating targeted drug delivery systems and diagnostic tools .

  • Research in Neuroscience: It is utilized in studies related to neurobiology, contributing to advancements in neuropharmacology by understanding the role of peptides in neurological functions and disorders .

  • Fluorescent Labeling: The compound can be modified for use in fluorescent labeling techniques, aiding in the visualization of proteins and peptides in cellular studies .

Research Findings

Recent studies have highlighted the potential therapeutic applications of related compounds, such as antibacterial properties against Gram-positive bacteria. The nitro group in Fmoc-3-nitro-D-phenylalanine provides a unique reactivity profile, making it suitable for various chemical modifications and applications in materials science and medicinal chemistry .

Synthesis and Handling

Fmoc-3-nitro-D-phenylalanine can be synthesized from commercially available starting materials and is classified under the category of protected amino acids. The synthesis typically involves several key steps, including the introduction of the Fmoc protecting group and the nitration of the phenyl ring. Handling and storage require adherence to standard safety protocols for protected amino acids, including protection from moisture and light .

CAS No. 478183-71-0
Product Name Fmoc-3-nitro-D-phenylalanine
Molecular Formula C24H20N2O6
Molecular Weight 432.4 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid
Standard InChI InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
Standard InChIKey UDIZJKKIJYRJIN-JOCHJYFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
Synonyms 478183-71-0;Fmoc-3-nitro-D-phenylalanine;Fmoc-L-phe(3-NO2)-OH;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoicacid;FMOC-D-3-NITROPHENYLALANINE;Fmoc-D-3-Nitrophe;Fmoc-D-3-NO2-Phe-OH;SCHEMBL799762;MolPort-001-758-462;ZINC2244132;AKOS015837448;AKOS015907854;AM83451;OR14583;AC-16881;AK163640;BC210915;KB-51995;SC-10892;AB0048871;TR-017568;FT-0679850;A-7711;I14-26571;N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-nitro-D-phenylalanine
PubChem Compound 7006635
Last Modified Aug 15 2023

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